molecular formula C10H16O2 B12682191 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane CAS No. 94231-80-8

1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane

Cat. No.: B12682191
CAS No.: 94231-80-8
M. Wt: 168.23 g/mol
InChI Key: HCDDNRCTUCHEFM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethylcyclohexane with an oxidizing agent to form the desired tricyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.

Scientific Research Applications

1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane involves its interaction with molecular targets through its functional groups. The oxygen atoms and methyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cycloocta-1,5-diene dioxide
  • 1,2:5,6-Diepoxycyclooctane
  • Octahydro-2,6-cyclo-pyrano(3,2-b)pyran

Uniqueness

1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is unique due to its specific tricyclic structure and the presence of two methyl groups, which differentiate it from other similar compounds

Properties

CAS No.

94231-80-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,4-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C10H16O2/c1-9-5-6-10(2)8(12-10)4-3-7(9)11-9/h7-8H,3-6H2,1-2H3

InChI Key

HCDDNRCTUCHEFM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3(C(O3)CCC1O2)C

Origin of Product

United States

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